1,4-Pentanediol, 1-(4-bromophenyl)-
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Overview
Description
1,4-Pentanediol, 1-(4-bromophenyl)- is an organic compound that features a bromophenyl group attached to a pentanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Pentanediol, 1-(4-bromophenyl)- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 1,4-Pentanediol, 1-(4-bromophenyl)- often involves the catalytic hydrogenation of furfural derivatives. This process employs bifunctional catalysts composed of metallic species and acid sites to improve yield and stability under hydrothermal conditions .
Chemical Reactions Analysis
Types of Reactions
1,4-Pentanediol, 1-(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,4-Pentanediol, 1-(4-bromophenyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of materials such as plastics and resins.
Mechanism of Action
The mechanism of action of 1,4-Pentanediol, 1-(4-bromophenyl)- involves its interaction with molecular targets and pathways. The bromophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Pentanediol: A diol with similar backbone structure but without the bromophenyl group.
2-Methyltetrahydrofuran: A compound with similar applications in polymer production and as a solvent.
Uniqueness
1,4-Pentanediol, 1-(4-bromophenyl)- is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science.
Properties
CAS No. |
820247-77-6 |
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Molecular Formula |
C11H15BrO2 |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-(4-bromophenyl)pentane-1,4-diol |
InChI |
InChI=1S/C11H15BrO2/c1-8(13)2-7-11(14)9-3-5-10(12)6-4-9/h3-6,8,11,13-14H,2,7H2,1H3 |
InChI Key |
KQTIAYQZUCBAOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C1=CC=C(C=C1)Br)O)O |
Origin of Product |
United States |
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